4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6
Description
IUPAC Nomenclature and Isotopic Labeling Configuration
The International Union of Pure and Applied Chemistry nomenclature for this isotopically enriched compound follows systematic chemical naming conventions while incorporating specific isotopic designations that reflect the precise positioning of carbon-13 atoms within the molecular framework. The complete systematic name, N-(4-hydroxy-4-(2,3,4,5,6-13C5)pyridin-3-yl(4-13C)butyl)-N-methylnitrous amide, explicitly identifies the locations of isotopic substitution through standardized notation protocols. The numerical designation "1,2',3',4',5',6'-13C6" indicates that six carbon atoms have been replaced with their carbon-13 isotopes, with the prime notation (') distinguishing the pyridyl ring carbons from the butyl chain carbons.
The isotopic labeling configuration demonstrates remarkable precision in synthetic methodology, as the carbon-13 enrichment is concentrated exclusively within the pyridyl ring system and one specific carbon position in the butyl chain. This selective labeling pattern maintains the chemical and biological properties of the parent compound while introducing distinctive mass spectral and nuclear magnetic resonance characteristics that facilitate analytical differentiation. The molecular weight of 215.20 grams per mole reflects the mass increase resulting from the incorporation of six carbon-13 atoms, each contributing an additional 1.003355 atomic mass units compared to carbon-12.
Systematic nomenclature protocols established by the International Union of Pure and Applied Chemistry require explicit identification of isotopic modifications through standardized prefixes and positional descriptors. The compound's Chemical Abstracts Service registry number 1189877-28-8 provides unambiguous identification within chemical databases and regulatory frameworks. The stereochemical considerations inherent in the compound's structure, particularly the chiral center at the 1-position carbon bearing the hydroxyl group, necessitate careful attention to configurational assignments in synthetic and analytical applications.
Comparative Analysis of 13C-Labeled vs. Unlabeled NNAL Structures
The structural comparison between the carbon-13 labeled and unlabeled forms of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol reveals subtle but analytically significant differences that extend beyond simple isotopic substitution effects. The unlabeled parent compound, with molecular weight 209.24 grams per mole and molecular formula C10H15N3O2, serves as the reference standard for all comparative structural analyses. The incorporation of six carbon-13 atoms results in a mass shift of 6.0201 atomic mass units, creating a distinctive isotopic pattern that enables unambiguous identification in mass spectrometric analyses.
Nuclear magnetic resonance spectroscopic studies demonstrate that carbon-13 labeling significantly enhances spectral resolution and sensitivity for the labeled positions while maintaining identical chemical shift patterns for unlabeled carbons. The carbon-13 isotope, possessing a nuclear spin quantum number of 1/2, produces observable nuclear magnetic resonance signals that are absent in the carbon-12 dominated unlabeled compound. This fundamental difference enables sophisticated structural elucidation techniques and provides enhanced analytical capabilities for metabolic pathway investigations.
The vibrational characteristics of the isotopically labeled compound exhibit measurable shifts in infrared spectroscopic analyses, particularly for bonds involving the labeled carbon atoms. These isotope effects, while subtle, provide additional confirmation of successful isotopic incorporation and can be utilized for structural verification purposes. The electronic structure and chemical reactivity remain essentially unchanged between labeled and unlabeled forms, ensuring that the isotopically labeled compound accurately represents the biological and chemical behavior of the parent metabolite.
Comparative crystallographic analyses would theoretically reveal minimal structural differences between the two forms, as the atomic radii and bonding characteristics of carbon-13 and carbon-12 are virtually identical. However, the enhanced analytical capabilities provided by the isotopic labeling far outweigh any minimal structural perturbations, making the labeled compound invaluable for quantitative analytical applications.
Crystallographic and Spectroscopic Characterization Methods
Advanced spectroscopic characterization of 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6 employs a comprehensive suite of analytical techniques that capitalize on the unique properties of the carbon-13 isotopic labels. Carbon-13 nuclear magnetic resonance spectroscopy represents the primary characterization method, utilizing the magnetic properties of the carbon-13 nucleus to provide detailed structural information about the labeled positions. The carbon-13 nuclei resonate at frequencies approximately 25% lower than proton frequencies in the same magnetic field, typically around 75 megahertz in a 300 megahertz proton nuclear magnetic resonance instrument.
The enhanced sensitivity provided by carbon-13 labeling enables detection of subtle structural features that would be challenging to observe in natural abundance carbon-13 nuclear magnetic resonance experiments. Chemical shift assignments for the labeled carbons provide definitive confirmation of isotopic incorporation patterns and can reveal information about local electronic environments and molecular conformations. Two-dimensional nuclear magnetic resonance techniques, including carbon-hydrogen correlation spectroscopy and carbon-carbon correlation methods, benefit significantly from the increased carbon-13 signal intensity at labeled positions.
Mass spectrometric characterization relies on the distinctive isotopic pattern created by the six carbon-13 atoms, which shifts the molecular ion peak from mass-to-charge ratio 209 to 215. Tandem mass spectrometry experiments can track the isotopic labels through fragmentation pathways, providing detailed information about molecular dissociation mechanisms and structural connectivity patterns. The isotopic labeling enables precise quantification through isotope dilution mass spectrometry, where the labeled compound serves as an internal standard for accurate measurement of unlabeled analyte concentrations.
| Characterization Method | Key Parameters | Analytical Advantages |
|---|---|---|
| Carbon-13 Nuclear Magnetic Resonance | Chemical shifts 20-220 ppm | Enhanced sensitivity at labeled positions |
| Mass Spectrometry | Molecular ion at m/z 215 | Distinctive isotopic pattern |
| Infrared Spectroscopy | Vibrational shifts for C-13 bonds | Isotope effect confirmation |
| Tandem Mass Spectrometry | Fragmentation patterns | Structural connectivity mapping |
Infrared spectroscopic analysis can detect isotope effects in vibrational frequencies, particularly for stretching and bending modes involving the labeled carbon atoms. These subtle but measurable shifts provide additional confirmation of successful isotopic incorporation and can contribute to comprehensive structural characterization. The combination of these analytical approaches creates a robust characterization framework that fully exploits the analytical advantages provided by isotopic labeling while maintaining compatibility with standard analytical protocols used for the unlabeled parent compound.
Properties
IUPAC Name |
N-(4-hydroxy-4-(2,3,4,5,6-13C5)pyridin-3-yl(413C)butyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3/i2+1,4+1,6+1,8+1,9+1,10+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXKBUCZFFSTL-NXGVJODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CCC[13CH]([13C]1=[13CH]N=[13CH][13CH]=[13CH]1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662112 | |
| Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189877-28-8 | |
| Record name | N-{4-Hydroxy-4-[(~13~C_5_)pyridin-3-yl](4-~13~C)butyl}-N-methylnitrous amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chemical Synthesis and Isotopic Precursor Selection
The synthesis of NNAL-13C6 involves the incorporation of six carbon-13 atoms into the pyridyl and butanol moieties of the parent compound. The unlabelled NNAL (CAS 76014-81-8) is synthesized via the nitrosation of 4-(methylamino)-1-(3-pyridyl)-1-butanol, a reaction catalyzed by acidic conditions . For the isotopically labeled variant, the pyridine ring and adjacent carbon atoms are replaced with 13C-enriched precursors.
Key steps include:
-
Synthesis of 13C6-Labeled Pyridine : The pyridine ring is constructed using 13C-enriched starting materials, such as [13C6]pyridine-3-carboxaldehyde, to ensure uniform isotopic distribution at positions 2',3',4',5',6' of the pyridyl group .
-
Alkylation and Nitrosation : The labeled pyridine derivative undergoes alkylation with a four-carbon chain, followed by nitrosation using methylnitrosourea or sodium nitrite under controlled pH conditions to introduce the methylnitrosamino group .
The reaction pathway is optimized to minimize isotopic dilution, ensuring >99% isotopic purity. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are employed to verify the position-specific incorporation of 13C atoms .
Purification and Characterization
Crude NNAL-13C6 is purified using a combination of liquid-liquid extraction (LLE) and solid-phase extraction (SPE). The CDC laboratory protocol specifies the use of Chem Elut columns with methylene chloride to isolate the compound from reaction byproducts . Further purification is achieved via reversed-phase high-performance liquid chromatography (HPLC) with a C18 column and a mobile phase of 0.1% formic acid in water/acetonitrile .
Critical Parameters :
-
Column Efficiency : A 250 mm × 4.6 mm, 5 µm particle size column ensures baseline separation of NNAL-13C6 from structural analogs .
-
Mass Spectrometry Validation : Electrospray ionization-tandem mass spectrometry (ESI-MS/MS) confirms the molecular ion [M+H]+ at m/z 215.1366 (calculated for C10H15N3O2 with six 13C atoms) .
Applications in Analytical Toxicology
The labeled compound is used as an internal standard in quantitating NNAL in human urine. The CDC method involves spiking urine samples with NNAL-13C6 prior to enzymatic hydrolysis with β-glucuronidase (20,000 units/mL, 37°C, 24 hours) to liberate free NNAL from glucuronide conjugates . Post-hydrolysis, liquid-liquid extraction and derivatization with n-propyl iodide enhance chromatographic resolution and MS sensitivity .
Performance Metrics :
Challenges in Scalable Synthesis
Producing NNAL-13C6 at scale requires addressing:
-
Cost of Isotopic Precursors : [13C6]Pyridine derivatives are prohibitively expensive, necessitating efficient recycling of solvents and unreacted intermediates .
-
Regulatory Compliance : Adherence to Good Manufacturing Practices (GMP) for clinical-grade materials involves stringent documentation of synthesis batches and impurity profiles .
Chemical Reactions Analysis
Metabolic Pathways
The compound serves as a major metabolite of NNK, with reactions involving:
- Cytochrome P450-Catalyzed Reduction : NNK → NNAL via CYP2A6/CYP2A13 enzymes .
- Glucuronidation : NNAL undergoes phase II metabolism, forming glucuronide conjugates .
Analytical Reactions
- Mass Spectrometry : Fragmentation patterns (e.g., m/z 184 → 154 for 13C6-NNAL) enable precise quantitation .
- Isotopic Dilution : The 13C6 label facilitates stable isotope dilution analysis (SIDA) in human urine samples .
Analytical Methods and Detection
Mass Spectrometry Parameters
| Parameter | Value | Source |
|---|---|---|
| Precursor Ion (Q1) | m/z 184 | |
| Product Ion (Q3) | m/z 154 | |
| Collision Energy (CE) | 12 eV | |
| Ion Spray Voltage (IS) | 1800 V |
Sample Preparation
- Hydrolysis : β-glucuronidase treatment releases NNAL from glucuronides .
- Extraction : Supported liquid extraction (SLE) and mixed-phase cation exchange (Oasis MCX) cartridges isolate analytes .
Biomarker Role
- Tobacco Exposure : NNAL is a validated biomarker for secondhand smoke and heated tobacco product exposure .
- Cancer Risk : Elevated urinary NNAL levels correlate with increased lung cancer risk in smokers .
Stability and Handling
- Storage : +4°C to prevent degradation .
- Hazards : Toxic by ingestion or inhalation; requires BSL-2 certification for handling .
Comparative Analysis with Related Compounds
Structural and Functional Comparisons
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.24 g/mol
- CAS Number : 76014-81-8
The structure of NNAL features a pyridine ring and a butanol side chain with a nitroso group, making it chemically reactive and significant in biological systems.
Biomarker for Tobacco Exposure
NNAL serves as a crucial biomarker for assessing exposure to tobacco products. Its presence in urine is directly correlated with tobacco use, making it an essential tool for epidemiological studies aimed at understanding the health impacts of smoking. Research indicates that NNAL levels can predict lung cancer susceptibility among smokers, thereby assisting in risk assessment and public health initiatives .
Carcinogenicity Studies
As a metabolite of NNK, NNAL has been implicated in carcinogenic processes. Studies have shown that NNAL can undergo metabolic activation leading to DNA damage, which is a precursor to cancer development. This property makes it an important subject of study in understanding tobacco-related cancers, particularly lung cancer .
Metabolism and Toxicology Research
Research utilizing stable isotope-labeled NNAL (e.g., 13C6-NNAL) allows for detailed studies on the metabolic pathways of tobacco-specific nitrosamines. The incorporation of stable isotopes aids in tracking the compound's fate within biological systems using advanced techniques such as mass spectrometry. This approach helps elucidate the mechanisms by which NNAL and its parent compound NNK exert their toxic effects .
Case Study 1: Urinary Biomarkers in Smokers
A study conducted on smokers demonstrated that urinary NNAL levels were significantly higher compared to non-smokers. The findings indicated that NNAL could be used effectively as a biomarker for monitoring tobacco exposure and assessing the effectiveness of smoking cessation programs .
Case Study 2: Metabolic Activation Pathways
In vivo studies involving rats showed that NNAL is produced from NNK through carbonyl reduction. The research highlighted how different metabolic pathways contribute to the formation of various metabolites, which can further be linked to carcinogenic potential .
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Biomarker Development | Assessment of tobacco exposure | NNAL levels correlate with smoking status |
| Carcinogenicity Research | Understanding cancer mechanisms related to tobacco | NNAL implicated in DNA damage leading to cancer |
| Metabolic Studies | Investigating metabolic pathways of NNK and NNAL | Identified pathways contributing to toxicity |
Mechanism of Action
The compound exerts its effects primarily through its metabolic activation to DNA-alkylating species. These reactive intermediates can form adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The molecular targets include DNA bases, and the pathways involved are primarily those related to DNA repair and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK): A closely related compound without the isotopic labeling.
N’-Nitrosonornicotine (NNN): Another tobacco-specific nitrosamine with similar carcinogenic properties.
N-Nitrosodimethylamine (NDMA): A nitrosamine with a simpler structure but also known for its carcinogenicity.
Uniqueness
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2’,3’,4’,5’,6’-13C6 is unique due to its isotopic labeling, which allows for precise tracking in metabolic studies. This feature makes it particularly valuable in research settings where detailed analysis of metabolic pathways and reaction mechanisms is required.
Biological Activity
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol-1,2',3',4',5',6'-13C6, commonly referred to as NNAL-13C6, is a stable isotope-labeled metabolite of the tobacco-specific nitrosamine 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK). NNK is recognized as a potent carcinogen linked to lung cancer and other tobacco-related malignancies. Understanding the biological activity of NNAL-13C6 is crucial for elucidating its role in carcinogenesis and potential therapeutic interventions.
- Molecular Formula : C10H15N3O2
- Molecular Weight : 209.24 g/mol
- CAS Number : 76014-81-8
- IUPAC Name : N-(4-hydroxy-4-(2,3,4,5,6-^{13}C_{5})pyridin-3-yl(4^{13}C)butyl)-N-methylnitrous amide
NNAL is formed through the metabolic activation of NNK primarily by cytochrome P450 enzymes. This activation generates reactive species that can bind to DNA, forming pyridyloxobutyl DNA adducts, which are critical in the mechanism of carcinogenesis. The formation of these adducts has been well-documented in laboratory studies involving animal models.
Key Findings:
- DNA Adduct Formation : Studies have shown that NNAL forms stable DNA adducts that can lead to mutations and ultimately cancer. The predominant adducts identified include O^6-[4-(3-pyridyl)-4-oxobutyl]-2'-deoxyguanosine and others that contribute to the mutagenic potential of the compound .
- Carcinogenicity : Research indicates that NNAL retains similar carcinogenic properties as its precursor NNK. In vivo studies demonstrated that NNAL induces lung tumors in rodent models, reinforcing its role as a significant risk factor for lung cancer in smokers .
Case Studies and Research Findings
Several studies have explored the biological activity of NNAL and its implications for cancer development:
Study 1: Lung Tumorigenesis Induction
A study conducted by Murphy et al. (2011) demonstrated that chronic exposure to NNK led to significant lung tumorigenesis in mice models. The study highlighted that NNAL contributed similarly to tumor formation as NNK itself, suggesting its critical role in tobacco-related cancer development .
Study 2: Inhibitory Effects of Natural Compounds
Research by Yano et al. (2000) investigated the effects of 6-methylthiohexyl isothiocyanate (a compound derived from wasabi) on NNAL-induced lung tumorigenesis. The findings indicated that pretreatment with this compound significantly inhibited tumor formation by reducing DNA damage associated with NNAL exposure .
Biological Activity Summary Table
| Biological Activity | Description |
|---|---|
| Metabolic Activation | Cytochrome P450-mediated conversion of NNK to NNAL |
| DNA Adduct Formation | Formation of pyridyloxobutyl DNA adducts leading to mutations |
| Carcinogenic Potential | Induces lung tumors in animal models similar to NNK |
| Inhibition by Natural Compounds | Natural compounds can reduce NNAL-induced DNA damage and tumorigenesis |
Q & A
Q. How is 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol (NNAL) detected and quantified in biological samples?
Methodological Answer: NNAL and its glucuronides are typically analyzed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards (e.g., 13C6-NNAL) to correct for matrix effects and ion suppression. Sample preparation involves enzymatic hydrolysis (β-glucuronidase) to release free NNAL from glucuronide conjugates, followed by solid-phase extraction for purification. Detection limits in urine or plasma can reach sub-picomolar levels, critical for studying low-dose exposures in non-smokers or secondhand smoke scenarios .
Q. What enzymatic pathways are responsible for the metabolic activation of NNAL's precursor, 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK)?
Methodological Answer: NNK is primarily activated by cytochrome P450 enzymes (CYP2A6 and CYP2A13) via α-hydroxylation, generating reactive intermediates that methylate or pyridyloxobutylate DNA. Experimental validation involves incubating NNK with recombinant CYP isoforms or human lung microsomes, followed by quantification of DNA adducts (e.g., O6-methylguanine) using 32P-postlabeling or mass spectrometry. Competitive inhibition studies with CYP-specific inhibitors (e.g., 8-methoxypsoralen for CYP2A13) confirm enzyme contributions .
Advanced Research Questions
Q. How can researchers reconcile discrepancies in epidemiological studies linking NNAL to specific cancers (e.g., lung vs. colorectal)?
Methodological Answer: Contradictions may arise from cohort heterogeneity (e.g., smoking history, genetic polymorphisms) or analytical limitations (e.g., metabolomic platforms restricted to metabolites <1000 Da). To address this, use stratified analyses by cancer subtype (e.g., microsatellite instability in colorectal cancer) and employ high-sensitivity targeted metabolomics for absolute quantification of NNAL and its glucuronides. Longitudinal studies with pre-diagnostic biospecimens reduce reverse causation bias .
Q. What experimental approaches are used to evaluate isomer-specific carcinogenicity of NNAL enantiomers?
Methodological Answer: Enantiomers (R- and S-NNAL) exhibit distinct carcinogenic potencies. Chiral separation via high-performance liquid chromatography (HPLC) with cyclodextrin-based columns enables isolation. In vivo studies in F-344 rats involve chronic administration of individual enantiomers, followed by histopathological analysis of tumor incidence and DNA adduct profiling (e.g., pyridyloxobutyl-DNA adducts via isotope dilution LC-MS/MS). In vitro models assess enantiomer-specific activation of oncogenic pathways (e.g., LKB1 phosphorylation) .
Q. How can researchers quantify NNAL-induced DNA adducts and assess their functional impact on replication fidelity?
Methodological Answer: DNA adducts (e.g., O6-pyridyloxobutyl-dGuo) are quantified using ultra-sensitive techniques like nano-liquid chromatography-nano-electrospray ionization-tandem mass spectrometry (nLC-nESI-MS/MS) with synthetic deuterated standards. Functional impact is assessed via in vitro replication assays using human polymerase η or κ, where adduct-containing oligonucleotides are incubated with polymerases, and replication errors (misincorporation rates) are measured by next-generation sequencing .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
